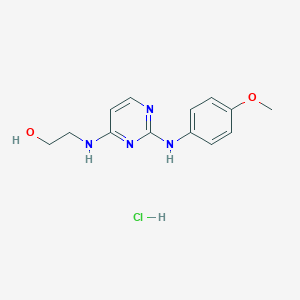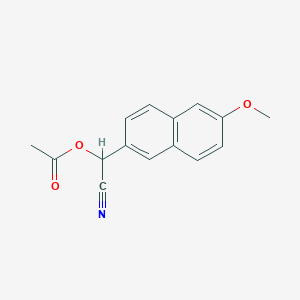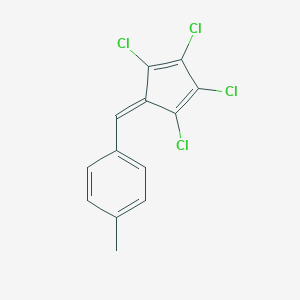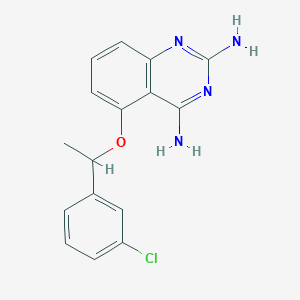![molecular formula C19H15NO4S B522427 2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)
2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C003 is a virostatic agent against bluetongue virus.
Applications De Recherche Scientifique
Anti-Malarial Applications
A study led by Wiesner et al. (2003) developed a compound, namely [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, as a novel lead for anti-malarial agents. This compound, closely related to 2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid, displayed significant activity against the multi-drug resistant Plasmodium falciparum strain Dd2 (Wiesner et al., 2003).
Synthesis and Chemical Transformations
Pevzner (2016) synthesized a series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, through reactions involving components similar to this compound. These compounds showed potential for further chemical transformations, indicating their versatility in synthetic chemistry (Pevzner, 2016).
Application in Asymmetric Aminohydroxylation
Zhang et al. (2000) explored the application of asymmetric aminohydroxylation to furyl and thienyl acrylates. The study revealed that furyl acrylates, similar in structure to the compound , could be aminohydroxylated with high selectivity. This process is significant for the synthesis of β-hydroxy-α-amino acids, which are valuable in pharmaceutical chemistry (Zhang et al., 2000).
Materials Science Applications
Raval et al. (2002) conducted a study involving the synthesis and characterization of glass fiber reinforced composites using 2,3-epoxypropyl 3-(2-furyl)acrylate. This study highlights the potential of using furyl acrylate derivatives in developing new materials with enhanced properties (Raval et al., 2002).
Propriétés
Formule moléculaire |
C19H15NO4S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H15NO4S/c1-12-4-6-13(7-5-12)15-11-25-18(17(15)19(22)23)20-16(21)9-8-14-3-2-10-24-14/h2-11H,1H3,(H,20,21)(H,22,23)/b9-8+ |
Clé InChI |
VMPSOGVIMUYKTH-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C-003; C 003; C003 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)


![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)

![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)


![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)

